BenchChemオンラインストアへようこそ!

Aclarubicin Hydrochloride

Topoisomerase inhibition Mechanism of action DNA damage response

Aclarubicin Hydrochloride (Aclacinomycin A) is a second-generation anthracycline with a unique mechanism: it acts as a catalytic inhibitor of Topo II and a Topo I poison, sparing cardiotoxicity while evading P-gp efflux. Unlike doxorubicin, it retains full activity in multidrug-resistant cancers and can be safely administered after cumulative cardiotoxic anthracycline limits. Clinical evidence shows a 23% increase in 5-year OS in relapsed/refractory AML. It also exhibits potent in vitro activity against pancreatic cancer lines (lower IC50 vs. doxorubicin). Procure for MDR mechanism studies, sequential anthracycline research, or preclinical pancreatic cancer programs.

Molecular Formula C42H54ClNO15
Molecular Weight 848.3 g/mol
CAS No. 75443-99-1
Cat. No. B015226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAclarubicin Hydrochloride
CAS75443-99-1
SynonymsAclacin
Aclacinomycin A
Aclaplastin
Aclarubicin
MA 144A1
MA-144A1
MA144A1
NSC 208734
NSC-208734
NSC208734
Molecular FormulaC42H54ClNO15
Molecular Weight848.3 g/mol
Structural Identifiers
SMILESCCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O.Cl
InChIInChI=1S/C42H53NO15.ClH/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29;/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3;1H/t18-,19-,20-,24-,27-,28-,29-,30-,31-,35-,39+,40+,42+;/m0./s1
InChIKeyKUSMIBXCRZTVML-PCCPLWKKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aclarubicin Hydrochloride (CAS 75443-99-1): A Second-Generation Anthracycline Antineoplastic Antibiotic


Aclarubicin Hydrochloride (ACL), also known as aclacinomycin A, is a second-generation anthracycline antineoplastic antibiotic produced by *Streptomyces galilaeus* [1]. It is characterized by a trisaccharide chain that facilitates DNA intercalation and a unique polycyclic aglycone core [1]. Unlike classical first-generation anthracyclines, ACL is defined by its multifaceted mechanism of action, acting as a catalytic inhibitor of topoisomerase II, a poison of topoisomerase I, and an inducer of histone eviction [1]. As a hydrochloride salt, it is freely soluble in water, acetone, and methanol, which facilitates formulation for intravenous administration [2].

Why Aclarubicin Hydrochloride Cannot Be Simply Substituted with Other Anthracyclines


Within the anthracycline class, substitution is not clinically or experimentally straightforward due to profound differences in molecular pharmacology. Aclarubicin exhibits a distinct mechanism of action, functioning as a dual catalytic inhibitor of topoisomerases I and II rather than a topoisomerase II poison, which leads to a different profile of DNA damage and cellular response [1]. Furthermore, it is not a substrate for the multidrug resistance efflux pump P-glycoprotein (P-gp), allowing it to retain potent activity in cancer cells that are highly resistant to first-generation anthracyclines like doxorubicin and daunorubicin [2]. This mechanistic divergence directly translates to a significantly reduced cardiotoxicity profile and unique clinical efficacy in specific patient populations, making generic substitution a high-risk proposition [1].

Quantitative Differentiation Guide for Aclarubicin Hydrochloride Against Key Comparators


Dual Topoisomerase I/II Catalytic Inhibition vs. Poisoning by Doxorubicin and Daunorubicin

Aclarubicin exhibits a fundamentally distinct interaction with topoisomerases compared to doxorubicin. While doxorubicin acts as a topoisomerase II poison, stabilizing the DNA-topoisomerase II cleavage complex and inducing DNA double-strand breaks, aclarubicin is a catalytic inhibitor that prevents the enzyme from binding to DNA without generating DNA breaks [1]. Additionally, aclarubicin is highly effective at inhibiting topoisomerase I, an activity not shared by doxorubicin [1]. In a clonogenic survival assay using H460 human lung adenocarcinoma cells, aclarubicin reversed the cytotoxicity of the topoisomerase II poison amsacrine and the topoisomerase I poison camptothecin, confirming its unique dual inhibitory role [1].

Topoisomerase inhibition Mechanism of action DNA damage response Anthracycline pharmacology

Aclarubicin-Based Regimen Increases 5-Year Overall Survival by 23% in Relapsed/Refractory AML vs. Other Intensive Chemotherapies

A retrospective clinical analysis demonstrated a significant survival benefit for aclarubicin in a challenging patient population. In patients with relapsed/refractory acute myeloid leukemia (AML) who received aclarubicin as a second-line therapy, the 5-year overall survival rate was notably increased by 23% when compared to patients treated with other intensive chemotherapy approaches [1]. This effect was similar to its use in first-line therapy, indicating a robust and durable clinical benefit that is not observed with other anthracyclines in this setting [1].

Acute Myeloid Leukemia (AML) Relapsed/Refractory Cancer Overall Survival Clinical Trial Data Second-Line Therapy

Negligible Cardiotoxicity Profile Allows Safe Administration After Maximum Cumulative Doses of Doxorubicin or Idarubicin

Aclarubicin stands out for its minimal cardiotoxicity compared to other clinically used anthracyclines. Preclinical models and clinical studies have shown that aclarubicin lacks the dose-dependent cardiotoxic effects that limit the use of doxorubicin and idarubicin [1]. Remarkably, it can be safely administered to patients even after they have reached the maximum cumulative lifetime dose of either doxorubicin or idarubicin [1]. In a mouse model (C57BL/6J), administration of aclarubicin after a cumulative 40 mg/kg dose of doxorubicin did not further potentiate cardiotoxicity, as measured by survival rate, weight loss, echocardiography, and histologic examination [2].

Cardiotoxicity Drug Safety Anthracycline Toxicity Cumulative Dose Preclinical Models

Retained Cytotoxicity in P-Glycoprotein (P-gp)-Expressing MDR Cancer Cells Resistant to Doxorubicin, Daunorubicin, and Epirubicin

Aclarubicin is not a substrate for the multidrug resistance (MDR) efflux pump P-glycoprotein (P-gp), a property that distinguishes it from other major anthracyclines. In the P-gp-rich HB8065/R human hepatoma cell line, cells were sensitive to aclarubicin but highly resistant to doxorubicin, daunorubicin, and epirubicin [1]. Unlike the other anthracyclines, the P-gp inhibitor SDZ PSC 833 did not enhance aclarubicin's accumulation, decrease its efflux, or increase its cytotoxicity, confirming that aclarubicin's transport is independent of P-gp [1]. In a separate study using NYH/187 cells (a model of acquired resistance), the relative resistance (RR) factor for aclarubicin was only 1.15 compared to 0.55 for doxorubicin, demonstrating that aclarubicin's activity is highly conserved even in cells that have developed resistance to other agents [2].

Multidrug Resistance (MDR) P-glycoprotein Cancer Cell Lines Drug Efflux Anthracycline Resistance

Lower IC50 Values in Human Pancreatic Cancer Cell Lines Compared to Doxorubicin

In a panel of six human pancreatic cancer cell lines (PK-1, PK-8, PK-9, PK-12, PK-14, PK-16), aclarubicin hydrochloride (ACR) demonstrated significantly greater potency than doxorubicin hydrochloride (ADR) after a 2-hour exposure. The IC50 range for aclarubicin was 0.0074-0.0076 μg/mL, while the IC50 range for doxorubicin was 0.033-0.23 μg/mL [1]. This indicates that aclarubicin is, on average, several-fold more potent in these models, with the difference in the lower bounds of the ranges showing aclarubicin to be approximately 4.5 times more potent.

Pancreatic Cancer Cytotoxicity IC50 In Vitro Efficacy Comparative Pharmacology

Aclarubicin Hydrochloride (CAS 75443-99-1): Evidence-Based Application Scenarios


Second-Line Therapy for Relapsed/Refractory Acute Myeloid Leukemia (AML)

For patients with relapsed/refractory AML, particularly those who have failed or reached cardiotoxic limits on first-line anthracycline regimens (e.g., daunorubicin or idarubicin), aclarubicin-based therapy offers a significant survival advantage. Clinical evidence shows a 23% increase in 5-year overall survival compared to other intensive chemotherapies in this setting, and its negligible cardiotoxicity allows for safe administration even after maximum cumulative doses of other anthracyclines have been reached [1].

Treatment of P-Glycoprotein-Mediated Multidrug Resistant (MDR) Tumors

Aclarubicin is a rational selection for research or clinical application in tumors known or suspected to exhibit P-gp-mediated multidrug resistance. In vitro data demonstrates that aclarubicin retains its cytotoxic activity in P-gp-rich hepatoma cells that are highly resistant to doxorubicin, daunorubicin, and epirubicin. Its transport is independent of the P-gp efflux pump, circumventing a major mechanism of chemoresistance [1]. This makes it a valuable tool compound for studying MDR mechanisms and a potential therapeutic candidate for MDR cancers.

Investigational Agent for Pancreatic Cancer

Given its significantly lower IC50 values compared to doxorubicin in a panel of human pancreatic cancer cell lines, aclarubicin is a high-priority candidate for preclinical research programs focused on developing novel therapies for pancreatic cancer [1]. Its enhanced in vitro potency against this chemoresistant cancer type justifies its procurement for further mechanism-of-action studies, combination therapy exploration, and in vivo efficacy testing.

Development of Sequential or Combination Anthracycline Regimens with Reduced Cardiotoxicity

Researchers and clinicians designing sequential anthracycline therapies can leverage aclarubicin's unique cardiotoxicity profile. Its ability to be safely administered after patients have reached their lifetime maximum cumulative dose of cardiotoxic anthracyclines like doxorubicin or idarubicin makes it a key component in regimens aiming to maximize antitumor efficacy while minimizing long-term cardiac damage [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aclarubicin Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.